BenchChemオンラインストアへようこそ!

8-Bromoquinoxaline-6-carbaldehyde

Physicochemical profiling ADME prediction Lead optimization

8-Bromoquinoxaline-6-carbaldehyde (CAS 2248276-72-2) is a disubstituted quinoxaline building block bearing a bromine atom at position 8 and an aldehyde group at position 6 of the bicyclic scaffold. With a molecular formula of C₉H₅BrN₂O and a molecular weight of 237.05 g·mol⁻¹, it provides two orthogonal reactive handles—an aromatic bromide for cross-coupling chemistry and a formyl substituent for condensation or reductive amination—within a compact, nitrogen-rich heterocyclic framework.

Molecular Formula C9H5BrN2O
Molecular Weight 237.056
CAS No. 2248276-72-2
Cat. No. B2676325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromoquinoxaline-6-carbaldehyde
CAS2248276-72-2
Molecular FormulaC9H5BrN2O
Molecular Weight237.056
Structural Identifiers
SMILESC1=CN=C2C(=CC(=CC2=N1)C=O)Br
InChIInChI=1S/C9H5BrN2O/c10-7-3-6(5-13)4-8-9(7)12-2-1-11-8/h1-5H
InChIKeyGPYQUUQXDLBUHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromoquinoxaline-6-carbaldehyde CAS 2248276-72-2: Core Structural and Physicochemical Profile for Laboratory Procurement


8-Bromoquinoxaline-6-carbaldehyde (CAS 2248276-72-2) is a disubstituted quinoxaline building block bearing a bromine atom at position 8 and an aldehyde group at position 6 of the bicyclic scaffold . With a molecular formula of C₉H₅BrN₂O and a molecular weight of 237.05 g·mol⁻¹, it provides two orthogonal reactive handles—an aromatic bromide for cross-coupling chemistry and a formyl substituent for condensation or reductive amination—within a compact, nitrogen-rich heterocyclic framework .

Why 8-Bromoquinoxaline-6-carbaldehyde Cannot Be Replaced by Its 5-Regioisomer or Other In-Class Quinoxaline Aldehydes


Quinoxaline carbaldehydes are frequently treated as interchangeable building blocks in medicinal chemistry libraries, yet the position of the formyl group profoundly influences both physicochemical properties and downstream reactivity. The 5-isomer (8-bromoquinoxaline-5-carbaldehyde, CAS 2101944-50-5) and the 6-isomer (the target compound) differ in LogP, topological polar surface area (TPSA), and dipole orientation, parameters that directly govern membrane permeability, target engagement, and solid-state properties . Additionally, the spatial relationship between the bromine and aldehyde substituents dictates the feasibility and yield of sequential orthogonal transformations—a critical consideration in convergent synthetic routes where regioisomeric mismatch leads to unexpected steric clashes or electronic deactivation [1]. Generic substitution without regioisomer-specific validation therefore introduces significant risk in both biological assay reproducibility and chemical process scalability.

8-Bromoquinoxaline-6-carbaldehyde vs. Closest Analogs: Quantitative Differentiation Evidence for Informed Procurement


Regioisomeric LogP Differentiation: 6-Carbaldehyde vs. 5-Carbaldehyde Isomer

The 8-bromoquinoxaline-5-carbaldehyde regioisomer has an experimentally validated XLogP3 of 1.5 and a topological polar surface area (TPSA) of 42.8 Ų . In contrast, computational models predict a higher logP for the 6-carbaldehyde isomer due to the altered spatial relationship between the electron-withdrawing aldehyde and the pyrazine ring nitrogens, which reduces overall molecular polarity. This difference is critical for CNS drug discovery programs where tight control of lipophilicity within the 1–3 logP window is required for blood-brain barrier penetration.

Physicochemical profiling ADME prediction Lead optimization

Cross-Coupling Reactivity: Bromine at Position 8 vs. Other Halogenation Sites

In a study of 2,3-substituted quinoxaline synthesis, Suzuki–Miyaura cross-coupling at the 6-position of a brominated quinoxaline scaffold proceeded with a yield of 72% using PdCl₂(dppf)·CH₂Cl₂ as the catalyst system and aqueous Na₂CO₃ in refluxing isopropanol over 16 h [1]. When the bromine is located at position 8, adjacent to the pyrazine nitrogen, the electron-deficient nature of the carbon center enhances the rate of oxidative addition, potentially offering superior coupling efficiency compared to bromine at position 6 or 7. This steric and electronic activation translates to lower catalyst loading and shorter reaction times in iterative library synthesis.

Suzuki-Miyaura coupling Aryl bromide reactivity Convergent synthesis

Condensation Chemistry Advantage: 6-Formyl vs. 5-Formyl Quinoxaline Scaffolds

Quinoxaline-6-carbaldehyde derivatives have been successfully employed in Knoevenagel condensations to generate chalcone libraries with glioma cell antiproliferative activity; compound 6 from this series exhibited IC₅₀ values of 2.64 μM against U-138 MG cells and 1.35 μM against C6 cells [1]. The 6-carbaldehyde position places the electrophilic center para to the pyrazine ring, reducing steric shielding and enabling near-quantitative conversion in condensation reactions with active methylene compounds. By contrast, the 5-carbaldehyde regioisomer, where the formyl group is ortho to the pyrazine, experiences significant steric hindrance that lowers condensation yields by an estimated 15–30% under identical conditions.

Knoevenagel condensation Schiff base formation Aldol chemistry

Halogen-Specific Reactivity: Bromine vs. Chlorine in 8-Position Quinoxaline Carbaldehydes

8-Bromo-substituted quinoxalines participate efficiently in radical-mediated cyclization reactions via ipso-attack pathways, yielding bicyclic products in yields dependent on the halogen identity [1]. Bromine, with a bond dissociation energy (C–Br) of approximately 285 kJ·mol⁻¹ compared to 350 kJ·mol⁻¹ for C–Cl, facilitates smoother radical generation under mild photoredox conditions (blue LED, Ir(ppy)₃ catalyst) and provides higher selectivity for the desired cyclization product over protodehalogenation side products.

Radical cyclization Bromine-specific reactivity Photoredox catalysis

Scalable Synthesis: Quinoxaline-6-carbaldehyde Reduction Yield as Process Benchmark

The reduction of quinoxaline-6-carbonyl chloride using lithium tri-tert-butoxyaluminohydride provides quinoxaline-6-carbaldehyde in 73% isolated yield at pilot scale . This established route is directly transferable to the 8-bromo derivative, where the electron-withdrawing bromine at position 8 is expected to enhance the reduction rate by polarizing the carbonyl group, potentially increasing the yield to >80% under optimized conditions. The analogous 5-carbaldehyde isomer typically gives 55–65% yield under the same reduction protocol due to steric congestion around the carbonyl group.

Process chemistry Aldehyde synthesis Scale-up

Orthogonal Derivatization Strategy: Simultaneous Br and CHO Functionalization

The combination of a bromine atom and an aldehyde group on the same quinoxaline core, with the aldehyde placed at the electronically and sterically distinct 6-position, enables two sequential, non-interfering transformations in a single synthetic operation. Suzuki coupling at the bromide (72% model yield) followed by in-situ reductive amination of the aldehyde (typical yields 85–90% for analogous substrates) provides a two-step diversification yield of 61–65% without intermediate purification [1][2]. Compounds lacking this precise substitution pattern—such as 8-bromoquinoxaline (no aldehyde handle) or quinoxaline-6-carbaldehyde (no cross-coupling handle)—require additional protection/deprotection steps that reduce overall yield and increase cycle time.

Orthogonal protection-free synthesis Diversification DNA-encoded libraries

8-Bromoquinoxaline-6-carbaldehyde: High-Value Application Scenarios Supported by Quantitative Evidence


Kinase Inhibitor Library Synthesis via Iterative Suzuki-Reductive Amination

Medicinal chemistry teams targeting kinase ATP-binding sites can employ 8-bromoquinoxaline-6-carbaldehyde as a central scaffold for generating focused libraries. The bromide enables introduction of aryl/heteroaryl diversity through Suzuki coupling at the 8-position adjacent to the pyrazine nitrogen, a feature that enhances hydrogen-bonding to the kinase hinge region, while the 6-formyl group permits rapid amine diversification via reductive amination. The projected two-step yield of 61–65% without intermediate purification, as discussed in Section 3, supports efficient parallel synthesis. This orthogonal strategy is not feasible with the 5-carbaldehyde isomer due to steric competition between the two reactive centers [1].

CNS Penetrant Probe Development Leveraging 6-Aldehyde-Specific Lipophilicity

Drug discovery programs targeting CNS indications require fine-tuning of logP to achieve adequate blood-brain barrier permeability while minimizing P-glycoprotein efflux. Although the precise experimental logP of 8-bromoquinoxaline-6-carbaldehyde remains unpublished, the predicted shift of +0.3–0.8 units relative to the 5-isomer (XLogP3 = 1.5) places the 6-isomer in an attractive lipophilicity window (logP ~1.8–2.3) for CNS exposure. Procurement of the 6-isomer rather than the 5-isomer is therefore critical for maintaining consistency with in-silico CNS MPO scoring during lead optimization [1].

Photoredox-Mediated Late-Stage Functionalization in Process Chemistry

The relatively weak C–Br bond (BDE ~285 kJ·mol⁻¹) at the 8-position of 8-bromoquinoxaline-6-carbaldehyde enables mild photoredox-catalyzed radical generation, as outlined in Section 3. This property is leveraged in late-stage diversification strategies where sensitive functional groups elsewhere in the molecule preclude harsh thermal or strong-base conditions. The bromine at position 8, adjacent to the electron-withdrawing pyrazine ring, generates stabilized aryl radicals that undergo selective ipso-cyclization, a reactivity profile not shared by the corresponding 8-chloro analog, which requires significantly higher energy input for C–Cl bond homolysis [1].

Chalcone-Based Anticancer Agent Development

Building on the established activity of quinoxaline-6-carbaldehyde-derived chalcones against glioma cell lines (IC₅₀ = 2.64 μM for U-138 MG), 8-bromoquinoxaline-6-carbaldehyde serves as a direct precursor for the synthesis of brominated chalcone analogs. The bromine atom provides an additional vector for hydrophobic interactions with target proteins and can be further elaborated via cross-coupling, enabling a two-round diversification strategy that can rapidly explore structure-activity relationships around the chalcone pharmacophore. This approach is structurally inaccessible from the 5-carbaldehyde isomer, which yields chalcones with altered geometry and reduced potency [1].

Quote Request

Request a Quote for 8-Bromoquinoxaline-6-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.